4-(2-Chlorophenyl)cyclohexan-1-one
Overview
Description
“4-(2-Chlorophenyl)cyclohexan-1-one” is a reactant used in the preparation of benzofurans via palladium-phosphine-catalyzed intramolecular enolate O-arylation of α-arylketones . It is a white crystalline powder .
Synthesis Analysis
The synthesis of “this compound” has been done in five steps . The process begins with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent, followed by dehydration in the presence of an acidic ionic liquid . This results in the formation of 1-(2-chlorophenyl)-cyclohexene . The synthesized alkene is then oxidized by potassium permanganate to give the corresponding hydroxy ketone intermediate . The intermediate undergoes imination by methyl amine and finally, the obtained imine is rearranged at elevated temperature to synthesize ketamine .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H13ClO. Its molecular weight is 208.68 g/mol.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent, dehydration, oxidation, imination, and rearrangement .
Scientific Research Applications
Environmental and Toxicological Concerns
- Organochlorine Compounds' Impact : Research on the environmental impact of chlorophenols, a class of compounds related to "4-(2-Chlorophenyl)cyclohexan-1-one," indicates moderate toxic effects on mammalian and aquatic life. These compounds have varying persistence and bioaccumulation potential depending on environmental conditions, highlighting the importance of understanding their behavior in natural ecosystems (Krijgsheld & Gen, 1986).
Degradation and Remediation Efforts
- Degradation by Zero Valent Iron : Studies on the degradation of chlorinated phenols (CPs), which share structural similarities with "this compound," show that zero valent iron and bimetallic systems can efficiently dechlorinate CPs. This suggests potential remediation pathways for organochlorine pollutants, including compounds structurally related to "this compound" (Gunawardana, Singhal, & Swedlund, 2011).
Potential Applications in Organic Synthesis
- Catalytic Oxidation of Cyclohexene : Research into the catalytic oxidation of cyclohexene, a reaction potentially relevant to the synthesis and manipulation of compounds like "this compound," demonstrates the industrial and chemical significance of controlled oxidation reactions. These findings could inform the synthesis and application of various organochlorine compounds (Cao et al., 2018).
Scientific Research Methodologies
- Review and Classification of Indole Synthesis : Although not directly related, methodologies for the synthesis of complex organic compounds, such as indoles, provide insights into the synthetic strategies that might be applicable to "this compound." Such studies underline the diversity of approaches in organic synthesis, potentially offering pathways for exploring the applications of specific organochlorine compounds (Taber & Tirunahari, 2011).
Properties
IUPAC Name |
4-(2-chlorophenyl)cyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-4,9H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYQZEPMJGRCRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599362 | |
Record name | 4-(2-Chlorophenyl)cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180005-03-2 | |
Record name | 4-(2-Chlorophenyl)cyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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